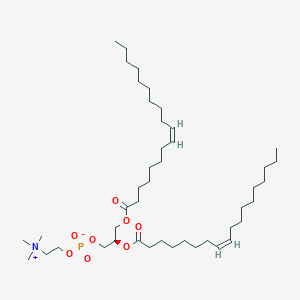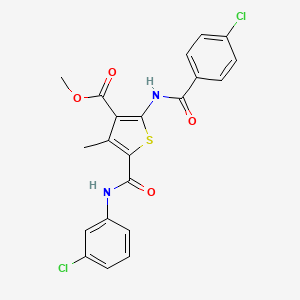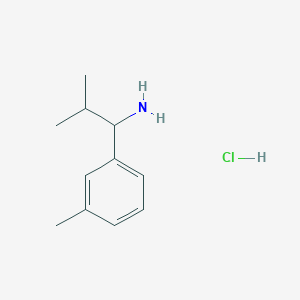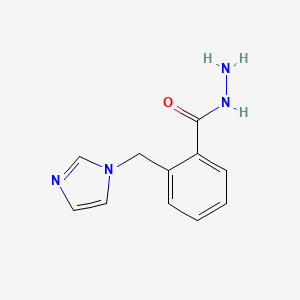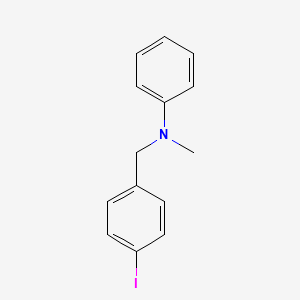
1-(4-Bromobutoxy)-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a benzene ring substituted with a phenoxy group and a 4-bromobutoxy group. It is used in various scientific applications due to its unique structure and properties .
1-(4-Bromobutoxy)-4-phenoxybenzene: is a chemical compound with the molecular formula . Its IUPAC name is .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-phenoxyphenol with 4-bromobutanol in the presence of an acid catalyst. The reaction proceeds via an etherification process.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100-120°C) and under reflux conditions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories can synthesize this compound using the described synthetic route.
Chemical Reactions Analysis
Reactions: 1-(4-Bromobutoxy)-4-phenoxybenzene can undergo various reactions, including
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH, KOH) are commonly used for substitution reactions. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel organic molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the synthesis of specialty chemicals or materials.
Mechanism of Action
- The exact mechanism of action for 1-(4-Bromobutoxy)-4-phenoxybenzene depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Uniqueness: 1-(4-Bromobutoxy)-4-phenoxybenzene’s combination of phenoxy and bromobutoxy groups makes it distinct.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
CAS No. |
119454-89-6 |
|---|---|
Molecular Formula |
C16H17BrO2 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
TZWHGMOBHDECOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



